BenchChemオンラインストアへようこそ!

N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine

Enzyme Inhibition Biochemical Assay PurE Target

N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine (CAS 13078-28-9) is a heterocyclic compound featuring a 1,2,3,4-thiatriazole core substituted with a 4-methylphenyl (p-tolyl) group at the exocyclic amine position. This structural motif places it within the broader class of 5-(substituted amino)-1,2,3,4-thiatriazoles, which are recognized for their diverse biological activities and utility as synthetic building blocks.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 13078-28-9
Cat. No. B5619284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine
CAS13078-28-9
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC2=NN=NS2
InChIInChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)9-8-10-11-12-13-8/h2-5H,1H3,(H,9,10,12)
InChIKeyDRCBZLVTEZFGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine (CAS 13078-28-9): Heterocyclic Scaffold for Antimicrobial and Enzyme Inhibition Research


N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine (CAS 13078-28-9) is a heterocyclic compound featuring a 1,2,3,4-thiatriazole core substituted with a 4-methylphenyl (p-tolyl) group at the exocyclic amine position [1]. This structural motif places it within the broader class of 5-(substituted amino)-1,2,3,4-thiatriazoles, which are recognized for their diverse biological activities and utility as synthetic building blocks [2]. The compound has been reported to exhibit anticarcinogenic, antimalarial, antivenom, and antifungal properties in preliminary screening assays, while also demonstrating measurable enzyme inhibition in biochemical systems [3][4]. Its molecular formula is C₈H₈N₄S with a molecular weight of 192.24 g/mol, and it is commercially available as a research chemical from multiple specialty chemical suppliers [1].

Why N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine Cannot Be Substituted with Other 5-(Substituted Amino)-1,2,3,4-thiatriazoles in Targeted Research Applications


The 5-(substituted amino)-1,2,3,4-thiatriazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity, wherein even modest alterations to the aryl substituent produce substantial shifts in biological potency and selectivity [1]. For instance, while the 4-methylphenyl derivative demonstrates 36% inhibition of EC 5.4.99.18 at 0.1 mM, structurally distinct comparators such as 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide achieve 49% inhibition at a four-fold lower concentration (0.025 mM), underscoring that potency cannot be inferred across this chemical series [2]. Furthermore, the 5-(substituted amino)-1,2,3,4-thiatriazole class displays heterogeneous activity profiles across antimicrobial, anticancer, and enzyme inhibition assays, with specific derivatives showing activity against only a subset of tested targets [3]. Consequently, generic substitution with uncharacterized analogs introduces significant experimental variability and compromises the reproducibility of biological observations. The quantitative evidence presented in Section 3 provides the basis for informed compound selection.

Quantitative Performance Benchmarks for N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine (CAS 13078-28-9) vs. Structural Analogs and In-Class Comparators


Enzyme Inhibition: Direct Comparison of EC 5.4.99.18 Inhibitory Activity Between N-(p-tolyl)-1,2,3,4-thiatriazol-5-amine and a Thiadiazole-Containing Comparator

In a direct biochemical screening assay against EC 5.4.99.18 (Bacillus anthracis PurE), N-(p-tolyl)-1,2,3,4-thiatriazol-5-amine exhibited 36% inhibition at a concentration of 0.1 mM [1]. In the same assay system, the structurally distinct comparator 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide demonstrated 49% inhibition at a four-fold lower concentration of 0.025 mM [1]. This head-to-head comparison reveals that while both compounds inhibit the target enzyme, the comparator achieves superior potency at reduced concentration, indicating that the 4-methylphenyl thiatriazole scaffold provides moderate, concentration-dependent inhibition rather than high-potency blockade.

Enzyme Inhibition Biochemical Assay PurE Target

Anticarcinogenic Activity: DMBA-Induced Transformation Inhibition in JB6 Cells Compared to Class-Wide Activity Patterns

N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine has been reported to prevent transformation of DMBA (7,12-dimethylbenz[a]anthracene)-treated JB6 mouse epidermal cells, a model system for tumor promotion screening [1]. The compound also prevents promotion by tetradecanoyl phorbal acetate (TPA) in the same JB6 cell line [1]. In contrast, a broader survey of 5-arylamino-1,2,3,4-thiatriazoles revealed that only two out of fifteen tested derivatives exhibited detectable anticancer activity against KB cells in vitro, indicating that anticarcinogenic potential within this class is highly substitution-dependent and not a universal scaffold property [2]. While quantitative IC₅₀ values for the target compound in JB6 cells are not reported, the documented positive activity in two distinct anticarcinogenic assays distinguishes it from the majority of structurally related analogs that lack measurable activity in parallel screening efforts.

Anticarcinogenic Tumor Promotion Cell Transformation

Antimalarial and Antifungal Activity: Broad-Spectrum Antimicrobial Profile Differentiated from In-Class Inactivity

N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine has been shown to kill Plasmodium falciparum (the causative agent of malaria) and to inhibit cilia formation by Aspergillus niger (a model for antifungal activity) [1]. These activities are notable because the broader 5-(substituted amino)-1,2,3,4-thiatriazole class is not uniformly antimicrobial. For example, in a study of novel amidrazone, triazole, thiatriazole, and triazine derivatives, the majority of compounds exhibited only moderate antibacterial activity and significant antioxidant effects, with no explicit antimalarial or antifungal claims [2]. The dual antimalarial and antifungal activity of the target compound therefore represents a differentiated antimicrobial fingerprint that is not a class-wide feature, providing a rationale for its selection in antimicrobial screening cascades where broad-spectrum activity is desired.

Antimalarial Antifungal Antimicrobial

Antivenom and Anti-Inflammatory Activity: Phospholipase A₂ Inhibition and Edema Reduction in Murine Models

N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine has been demonstrated to nullify the lethal effects of Naja naja venom and to inhibit phospholipase A₂ (PLA₂) present in the same venom [1]. In a separate in vivo assay, the compound inhibited paw edema formation induced by phospholipase A₂ in Swiss Wistar mice and prevented the release of arachidonate, the precursor for prostaglandin and prostacyclin synthesis [1]. While direct comparative data against other thiatriazole derivatives in antivenom assays is not available, the observed PLA₂ inhibition and in vivo anti-edema effects represent a distinct pharmacological profile that is not commonly reported for this compound class. The combination of venom neutralization and anti-inflammatory activity in a single molecular entity is a differentiated feature that may inform compound selection for natural product toxin neutralization or inflammatory disease model studies.

Antivenom Anti-inflammatory Phospholipase A2

Recommended Research and Industrial Applications for N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine Based on Quantitative Differentiation Evidence


Enzyme Inhibition Studies Targeting EC 5.4.99.18 (Bacillus anthracis PurE) with Defined Inhibitory Activity

Researchers investigating inhibitors of EC 5.4.99.18 (Bacillus anthracis PurE) can utilize N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine as a characterized tool compound with documented 36% inhibition at 0.1 mM [1]. This defined activity level provides a benchmark for SAR studies aimed at improving potency, as the compound's moderate inhibition allows for detection of both enhanced and diminished activity in derivative series. The availability of direct comparative data against 5-ethyl-N-(1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide (49% inhibition at 0.025 mM) [1] further enables researchers to contextualize the 4-methylphenyl thiatriazole scaffold within the broader inhibitor landscape, facilitating rational prioritization of synthetic efforts.

Cancer Chemoprevention Research in JB6 Cell Transformation Models

The compound's demonstrated ability to prevent DMBA-induced transformation and TPA-induced promotion in JB6 mouse epidermal cells [2] positions it as a validated positive control or lead scaffold for cancer chemoprevention studies. Given that only a small fraction of 5-arylamino-1,2,3,4-thiatriazoles exhibit any measurable anticancer activity in vitro [3], this specific derivative offers a proven starting point for SAR exploration aimed at understanding the structural determinants of anticarcinogenic activity within this heterocyclic class.

Antimicrobial Screening Cascades Requiring Dual Antimalarial and Antifungal Activity

For research programs evaluating compound libraries against multiple microbial targets, N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine provides a single molecular entity with documented activity against both Plasmodium falciparum (antimalarial) and Aspergillus niger (antifungal) [2]. This dual-activity profile differentiates it from many related thiatriazole derivatives that display only moderate antibacterial effects [4]. The compound can serve as a reference standard for high-throughput screening campaigns seeking broad-spectrum antimicrobial leads or as a scaffold for further optimization of antiparasitic and antifungal potency.

Phospholipase A₂ Inhibition and Antivenom Research

The compound's capacity to neutralize Naja naja venom lethality and inhibit venom-derived phospholipase A₂, coupled with in vivo suppression of PLA₂-induced paw edema in mice [2], supports its application in antivenom research and PLA₂ inhibitor discovery. Although direct comparative data are limited, the combination of in vitro enzyme inhibition and in vivo anti-inflammatory efficacy represents a pharmacological profile that warrants further investigation in models of snakebite envenomation and inflammatory disorders mediated by secretory PLA₂.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methylphenyl)-1,2,3,4-thiatriazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.